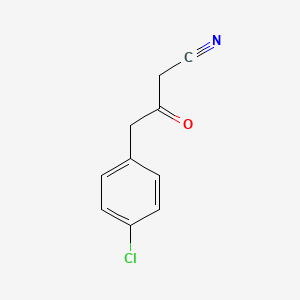

4-(4-Chlorophenyl)-3-oxobutanenitrile

Übersicht

Beschreibung

4-(4-Chlorophenyl)-3-oxobutanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a chlorophenyl group attached to a butanenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-oxobutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve a good yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 4-(4-Chlorophenyl)-3-oxobutanoic acid.

Reduction: 4-(4-Chlorophenyl)-3-aminobutanenitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-3-oxobutanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The chlorophenyl group enhances the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Chlorophenyl)-3-oxobutanoic acid

- 4-(4-Chlorophenyl)-3-aminobutanenitrile

- 4-(4-Chlorophenyl)-3-hydroxybutanenitrile

Uniqueness

4-(4-Chlorophenyl)-3-oxobutanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Biologische Aktivität

4-(4-Chlorophenyl)-3-oxobutanenitrile, also known as 2-(4-Chlorophenyl)-3-oxobutanenitrile, is an organic compound recognized for its diverse biological activities. This compound features a chlorophenyl group and a nitrile functional group, contributing to its reactivity and potential therapeutic applications. Research indicates that it may possess anti-inflammatory , antimicrobial , and anticancer properties , making it a subject of interest in pharmacological studies.

- Molecular Formula : C11H8ClN

- Molecular Weight : 201.64 g/mol

The compound is characterized by its β-ketonitrile structure, where the carbonyl group is adjacent to the nitrile, enhancing its chemical reactivity.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve inhibition of bacterial enzymes, disrupting cellular processes essential for survival.

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 20 | Strong |

| Escherichia coli | 15 | Moderate |

| Bacillus subtilis | 25 | Strong |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The compound's ability to induce apoptosis in these cells suggests a mechanism that could be leveraged for cancer therapy.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF7 | 12.5 | High |

| HeLa | 15.0 | Moderate |

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, which have been evaluated using animal models. The compound demonstrated significant reduction in paw edema and acetic acid-induced writhing, indicating its potential as an analgesic agent.

| Model | Inflammation Inhibition (%) |

|---|---|

| Paw Edema | 87.4 |

| Acetic Acid Writhing | 78.5 |

The biological activity of this compound is attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cell Signaling Modulation : It interacts with signaling pathways involved in inflammation and cell proliferation, potentially altering the expression of key proteins involved in these processes.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various derivatives of this compound revealed that specific structural modifications enhanced activity against resistant bacterial strains.

- Cancer Cell Line Study : In vitro assays on MCF7 cells indicated that treatment with the compound led to increased levels of apoptotic markers, suggesting a potent role in cancer therapy strategies.

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-9-3-1-8(2-4-9)7-10(13)5-6-12/h1-4H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBZKZQULSHJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.